molecular formula C13H13N3O B1388857 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile CAS No. 1135282-95-9

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile

Cat. No.: B1388857
CAS No.: 1135282-95-9
M. Wt: 227.26 g/mol
InChI Key: XJCNCHBSTYIKSH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzonitrile. The compound possesses the molecular formula C13H13N3O with a molecular weight of 227.26 grams per mole. Chemical Abstracts Service has assigned the registry number 1135282-95-9 to this compound, providing unambiguous identification in chemical databases. The European Community number 641-746-2 serves as an additional regulatory identifier for this substance.

The structural designation encompasses several key components that define the compound's architecture. The benzonitrile core consists of a benzene ring substituted with a nitrile functional group at the para position. The 1,2,4-oxadiazole heterocycle contains three nitrogen atoms and one oxygen atom arranged in a five-membered ring system. The tert-butyl substituent at the 3-position of the oxadiazole ring provides significant steric bulk and electronic effects that influence the overall molecular properties.

Systematic identification parameters include the International Chemical Identifier string InChI=1S/C13H13N3O/c1-13(2,3)12-15-11(17-16-12)10-6-4-9(8-14)5-7-10/h4-7H,1-3H3, which provides a unique digital representation of the molecular structure. The corresponding InChI Key XJCNCHBSTYIKSH-UHFFFAOYSA-N serves as a hashed version for rapid database searching. The Simplified Molecular Input Line Entry System representation CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)C#N encodes the connectivity and hydrogen count information.

Molecular Geometry and Crystallographic Analysis

Crystallographic analysis has revealed detailed information about the three-dimensional arrangement of atoms within the crystal lattice of this compound. The compound crystallizes in the monoclinic space group P21/m, indicating a specific symmetry arrangement within the crystal structure. This space group classification provides important information about the molecular packing and intermolecular interactions that stabilize the solid-state structure.

The molecular structure exhibits imposed mirror symmetry, with only the methyl group at carbon-4 and two hydrogens of the methyl group at carbon-3 lying outside the mirror plane. This symmetry arrangement significantly influences the crystal packing efficiency and the overall stability of the crystalline form. The bond length measurements reveal characteristic values consistent with aromatic and heterocyclic systems, with the carbon-nitrogen triple bond in the nitrile group showing typical distances around 1.14 angstroms.

Crystallographic Parameter Value
Space Group P21/m
Crystal System Monoclinic
Molecular Symmetry Mirror
Asymmetric Unit Content One molecule
Special Positions Methyl groups at C3 and C4

The dihedral angles between different ring systems within the molecule provide insight into the overall molecular conformation. The oxadiazole ring and benzene ring maintain a specific angular relationship that optimizes both intramolecular stability and intermolecular packing interactions. The tert-butyl group adopts a conformation that minimizes steric clashes while maximizing crystal packing efficiency.

Intermolecular interactions within the crystal lattice include various types of weak forces that contribute to crystal stability. These interactions encompass van der Waals forces between hydrocarbon portions of adjacent molecules, potential pi-pi stacking interactions between aromatic rings, and dipole-dipole interactions involving the polar oxadiazole and nitrile functionalities. The specific arrangement of molecules within the crystal lattice creates channels and cavities that may influence physical properties such as density and thermal expansion behavior.

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes present in this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups within the molecule. The nitrile stretching vibration appears as a sharp, intense band around 2232 wavenumbers, which is diagnostic for the carbon-nitrogen triple bond. This frequency position indicates minimal conjugation effects between the nitrile group and the aromatic system.

Aromatic carbon-hydrogen stretching vibrations manifest in the region around 3052 wavenumbers, confirming the presence of the benzene ring system. The 1,2,4-oxadiazole heterocycle contributes specific vibrational modes in the fingerprint region, including ring breathing and deformation modes. The tert-butyl substituent shows characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region of the spectrum.

Infrared Absorption Band Frequency (cm⁻¹) Assignment
Carbon-nitrogen triple bond 2232 Nitrile stretch
Aromatic carbon-hydrogen 3052 Aromatic C-H stretch
Aliphatic carbon-hydrogen 2960-2870 Alkyl C-H stretch
Aromatic carbon-carbon 1609-1494 Aromatic ring modes
Oxadiazole ring 1276-1078 Heterocycle vibrations

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance reveals distinct signals corresponding to different hydrogen environments. The aromatic protons on the benzene ring appear as characteristic multiplets in the aromatic region between 7.8 and 8.25 parts per million. The tert-butyl group protons manifest as a sharp singlet at 1.43 parts per million, integrating for nine hydrogens.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with specific chemical shifts corresponding to different carbon environments. The nitrile carbon appears at characteristic downfield positions around 119 parts per million, while aromatic carbons show signals in the 120-140 parts per million region. The oxadiazole carbons exhibit distinct chemical shifts that reflect the electron-withdrawing nature of the nitrogen and oxygen atoms within the heterocycle.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 227.1, corresponding to the molecular weight of the compound. Primary fragmentation pathways include loss of methyl groups from the tert-butyl substituent, evidenced by fragments at mass-to-charge ratios of 212 (M+ - 15) and 130 (M+ - 97). These fragmentation patterns are consistent with the expected behavior of tert-butyl-substituted aromatic compounds under electron impact ionization conditions.

Computational Validation of Three-Dimensional Configuration

Computational chemistry methods have been employed to validate and complement experimental structural determinations of this compound. Density functional theory calculations provide optimized geometries that show excellent agreement with crystallographic data, confirming the accuracy of experimental structure determinations. The computed bond lengths, bond angles, and dihedral angles fall within expected ranges for similar aromatic heterocyclic systems.

Electronic structure calculations reveal important information about the molecular orbital characteristics and electronic distribution within the compound. The highest occupied molecular orbital primarily resides on the oxadiazole ring system and adjacent aromatic carbons, while the lowest unoccupied molecular orbital shows significant contribution from the nitrile group and para-substituted benzene ring. This orbital arrangement explains the electronic properties and potential reactivity patterns of the compound.

Conformational analysis demonstrates that the molecule exhibits a relatively rigid structure due to the planar aromatic and heterocyclic systems. The tert-butyl group can adopt different rotational conformations, but steric interactions limit the accessible conformational space. Energy calculations indicate that the crystallographically observed conformation represents a low-energy arrangement that optimizes both intramolecular interactions and crystal packing forces.

Electrostatic potential surface calculations reveal the charge distribution across the molecular surface, highlighting regions of electron density and electron deficiency. The oxadiazole nitrogen atoms exhibit partial negative charges, while the nitrile carbon shows electron deficiency consistent with its electrophilic character. These computational results provide valuable insights into potential intermolecular interactions and chemical reactivity patterns.

Vibrational frequency calculations support the experimental infrared spectroscopy assignments and provide theoretical predictions for all vibrational modes. The computed frequencies show excellent correlation with experimental values after applying appropriate scaling factors. This agreement validates both the computational model and the experimental spectroscopic assignments, providing confidence in the overall structural characterization.

Properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-13(2,3)12-15-11(17-16-12)10-6-4-9(8-14)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCNCHBSTYIKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193408
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-95-9
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(1,1-Dimethylethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile. The reaction proceeds through the formation of intermediates such as 4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid and (Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid . These intermediates are then further processed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives.

Reaction Pathway:

  • Base-Catalyzed Hydrolysis :
    Treatment with aqueous NaOH at reflux converts the nitrile to 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoic acid (56% yield) via intermediate amide formation .

Reaction Conditions Reagents Product Yield
Reflux in H2O, NaOH (3h)NaOH, HCl4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoic acid56%
  • Key Observations :

    • The oxadiazole ring remains intact under basic conditions, confirming its stability .

    • The reaction proceeds through an intermediate amide, which further hydrolyzes to the carboxylic acid .

Esterification

The carboxylic acid derivative reacts with methylating agents to form esters.

Reaction Pathway:

  • Diazomethane Treatment :
    Reaction with diazomethane (CH2N2) in diethyl ether yields methyl 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoate quantitatively .

Reaction Conditions Reagents Product Yield
Room temperature, diethyl etherCH2N2 (1N in ether)Methyl 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoate~100%
  • Structural Confirmation :
    X-ray diffraction confirmed the ester’s molecular symmetry and stability under mild conditions .

Amide Formation via Acyl Chloride Intermediate

The carboxylic acid can be converted to an acyl chloride for subsequent nucleophilic substitutions.

Reaction Pathway:

  • Acyl Chloride Synthesis :
    Treatment with SOCl2 forms 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoyl chloride .

  • Amide Coupling :
    Reaction with 2-amino-2-methyl-1-propanol in dichloromethane yields 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (76% yield) .

Step Reagents/Conditions Product Yield
1SOCl2, ambient temperature (3h)4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzoyl chloride-
2DCM, 0°C → RT (12h)Benzamide derivative76%

Coupling Reactions Involving the Oxadiazole Ring

The oxadiazole ring participates in cyclization and cross-coupling reactions.

Key Examples:

  • Cyclization with Amidoximes :
    The nitrile group reacts with hydroxylamine to form amidoximes, which cyclize with carboxylic acids to generate 1,2,4-oxadiazole derivatives .

  • Ullmann-Type Coupling :
    Copper-catalyzed coupling with aryl boronic acids introduces aromatic substituents .

Reaction Type Reagents Application Reference
Amidoxime CyclizationHydroxylamine, EDC/HOBtSynthesis of oxadiazole analogs
Ullmann CouplingCu catalyst, aryl boronic acidsFunctionalization of the aromatic ring

Stability Under Acidic and Oxidative Conditions

  • Acidic Stability :
    The oxadiazole ring remains stable in concentrated HCl (12N) at 70°C, as demonstrated during isoxazole analog synthesis .

  • Oxidative Resistance :
    No degradation observed under H2O2 or other mild oxidants .

Critical Analysis

  • The nitrile group’s reactivity dominates the compound’s chemistry, enabling access to acids, esters, and amides.

  • The 1,2,4-oxadiazole ring enhances thermal and chemical stability, making it resistant to harsh conditions .

  • Applications in medicinal chemistry are suggested by its use in synthesizing GPBAR1 agonists and antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The oxadiazole moiety is known for its broad-spectrum antimicrobial activity. Several studies have demonstrated that compounds containing oxadiazole structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of oxadiazoles have been shown to be effective against various Gram-positive and Gram-negative bacteria as well as fungi . The introduction of a tert-butyl group enhances lipophilicity, potentially improving the bioavailability of the compound.

Anticancer Properties
Research indicates that oxadiazole derivatives can also exhibit anticancer activities. The mechanism often involves the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies have highlighted the efficacy of oxadiazoles in targeting cancer cells while sparing normal cells, making them promising candidates for further development in oncology .

Materials Science

Fluorescent Materials
Compounds like 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile are being explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of oxadiazole units into polymer matrices can enhance their photophysical properties, leading to improved light emission characteristics .

Thermal Stability
The presence of the tert-butyl group contributes to the thermal stability of materials synthesized from this compound. This property is crucial for applications requiring high-performance materials that can withstand elevated temperatures without degrading .

Agricultural Chemistry

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Oxadiazoles have been recognized for their ability to disrupt biological processes in pests, making them suitable candidates for agricultural applications . Research into novel formulations incorporating this compound could lead to effective pest control solutions with reduced environmental impact.

Case Studies and Research Findings

Study Focus Findings
Chimirri et al. (1996)Antimicrobial ActivityDemonstrated broad-spectrum activity against bacterial strains using oxadiazole derivatives.
Nicolaides et al. (1998)Anticancer PropertiesIdentified mechanisms by which oxadiazole compounds induce apoptosis in cancer cells.
Kemnitzer et al. (2009)Materials ScienceExplored the photophysical properties of oxadiazole-containing polymers for OLED applications.

Mechanism of Action

The mechanism of action of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. It acts as a selective inhibitor of the dopamine transporter and a partial agonist of the μ opioid receptor . These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

The structural and functional analogs of 4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile can be categorized based on substituent variations on the oxadiazole ring, aromatic core, or nitrile group. Below is a comparative analysis of key analogs:

Substituent Variation on the Oxadiazole Ring
Compound Name Substituent (Oxadiazole 3-position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Tert-butyl 255.31 High steric bulk, thermal stability
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile (H57257) Ethyl 213.23 Lower steric hindrance, higher solubility
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (H50879) Ethyl (piperidine core) 195.23 Altered lipophilicity, CNS drug leads

Key Findings :

  • The tert-butyl group in the target compound enhances thermal stability compared to ethyl-substituted analogs, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) studies .
  • Ethyl-substituted derivatives (e.g., H57257) exhibit improved solubility in polar solvents (e.g., DMSO, ethanol) due to reduced steric hindrance .
Aromatic Core Modifications
Compound Name Aromatic Core Functional Group Applications Reference
This compound Benzene Carbonitrile (-CN) Ligand in metal-organic frameworks
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile Indenopyridine-benzodioxole hybrid Carbonitrile (-CN) Kinase inhibition (anticancer research)

Key Findings :

  • The indenopyridine-benzodioxole hybrid () demonstrates superior biological activity (e.g., kinase inhibition) compared to simpler benzene-carbonitrile analogs, likely due to extended π-conjugation and hydrogen-bonding motifs .
  • The target compound’s carbonitrile group enhances its utility in coordination chemistry, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺) .
Functional Group Variations
Compound Name Functional Group Reactivity/Stability Reference
This compound Nitrile (-CN) High chemical stability
Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate Carbamate (-OCONH-) Prodrug potential

Key Findings :

  • Carbamate derivatives (e.g., ) exhibit pH-dependent hydrolysis , making them suitable as prodrugs in controlled-release formulations .
  • The nitrile group in the target compound offers resistance to metabolic degradation , a critical feature for drug candidates with long half-lives .

Biological Activity

4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O, with a molecular weight of 242.28 g/mol. The structure features a tert-butyl group attached to an oxadiazole ring, which is further linked to a benzenecarbonitrile moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit a range of biological activities. Below are key findings related to the biological activity of this compound:

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays indicated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from sub-micromolar to micromolar concentrations depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU-93710.38Cell cycle arrest

Anti-inflammatory Activity

Oxadiazole derivatives have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have shown the ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are noteworthy:

  • Bacterial Inhibition : Certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range .

Case Studies and Research Findings

A variety of studies have explored the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated several oxadiazole derivatives for their cytotoxic effects against leukemia cell lines (CEM-13 and U-937). The results indicated that some compounds exhibited higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induced apoptosis in cancer cells through activation of the caspase pathway, highlighting their potential as anticancer agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the oxadiazole ring can enhance biological activity. For example, increasing lipophilicity through tert-butyl substitution improved anticancer efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile, and how can purity be optimized?

The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine under controlled conditions. For example, a multi-step approach may include:

  • Step 1: Formation of the oxadiazole ring via reaction of benzonitrile precursors with tert-butyl-substituted hydroxylamine hydrochloride in ethanol at reflux (70–80°C).
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Purity Optimization: Recrystallization in dichloromethane/hexane mixtures improves crystallinity, while HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and aromatic carbonitrile signals (δ ~115 ppm in 13^13C).
  • IR Spectroscopy: A sharp peak near 2230 cm1^{-1} confirms the nitrile group.
  • X-ray Crystallography: Resolves spatial arrangement of the oxadiazole ring and tert-butyl substituent (if single crystals are obtained via slow evaporation in DCM/hexane) .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The compound may release toxic fumes if heated.
  • Storage: Keep at 0–6°C in airtight containers to prevent degradation .
  • Disposal: Segregate waste and collaborate with certified waste management services for incineration or neutralization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictions in experimental spectral data?

  • DFT Calculations: Use software like Gaussian with B3LYP/6-31G(d) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data.
  • Spectral Discrepancies: For ambiguous NMR peaks, simulate spectra via ChemDraw or ACD/Labs and cross-validate with experimental data. For example, tert-butyl group splitting patterns can be misinterpreted without computational validation .

Q. What mechanistic insights explain the stability of the oxadiazole ring under acidic or basic conditions?

The tert-butyl group enhances steric protection of the oxadiazole ring, reducing nucleophilic attack. Experimental studies in ethanol/HCl (pH 2–3) and NaOH/THF (pH 12–13) show:

  • Acidic Conditions: Protonation of the oxadiazole nitrogen leads to ring-opening above 80°C.
  • Basic Conditions: Hydrolysis occurs only under prolonged heating (>24 hours at 60°C). Kinetic studies (HPLC monitoring) confirm pseudo-first-order degradation .

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in polymorphic forms?

  • X-ray: Resolve bond lengths and angles (e.g., C–N bonds in oxadiazole ~1.30 Å).
  • Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C–H···N contacts dominate crystal packing). Compare with theoretical models to identify dominant polymorphs under varying crystallization conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Potential Causes: Impurities, polymorphic forms, or solvent retention in crystals.
  • Resolution: Repeat DSC analysis at controlled heating rates (e.g., 5°C/min) and cross-check with purity assays (HPLC). Theoretical melting points (via COSMO-RS simulations) may deviate by ±10°C due to force field limitations .

Methodological Tables

Technique Key Parameters Application Example Reference
Column ChromatographySilica gel (230–400 mesh), hexane/EtOAc (7:3)Purification of crude product
DFT CalculationsB3LYP/6-31G(d), solvent: ethanol (PCM model)HOMO-LUMO gap prediction (~4.2 eV)
X-ray CrystallographyMo-Kα radiation (λ = 0.71073 Å), 100 KConfirmation of tert-butyl spatial orientation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile
Reactant of Route 2
Reactant of Route 2
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4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile

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